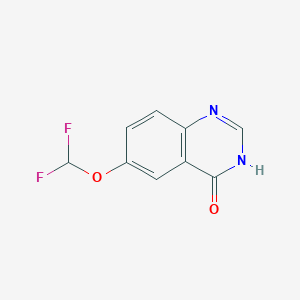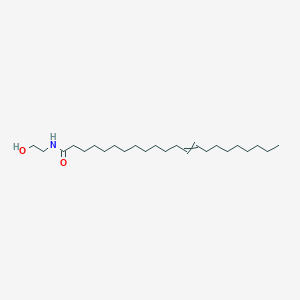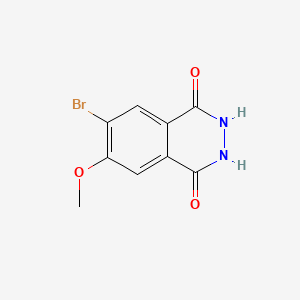
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C23H24O4 and a molecular weight of 364.44 g/mol It is characterized by its complex structure, which includes two methoxyphenyl groups and a dimethoxybenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methoxybenzyl cation acts as the electrophile and the dimethoxybenzene as the nucleophile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism by which 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid scaffold that can interact with hydrophobic pockets in target proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: A simpler compound with two methoxy groups on a benzene ring.
4-Methoxybenzyl Chloride: A precursor used in the synthesis of 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene.
4,4’-Dimethoxydiphenylmethane: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of two methoxyphenyl groups and a dimethoxybenzene core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C23H24O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-[bis(4-methoxyphenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C23H24O4/c1-24-18-9-5-16(6-10-18)23(17-7-11-19(25-2)12-8-17)21-14-13-20(26-3)15-22(21)27-4/h5-15,23H,1-4H3 |
InChI-Schlüssel |
DAPAOKGEBNAOGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)



![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B12513942.png)
![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)


![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
